(1R,2R)-1-Amino-1-(2-anthryl)propan-2-OL
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Overview
Description
(1R,2R)-1-Amino-1-(2-anthryl)propan-2-OL is a chiral compound that features an amino group and an anthryl group attached to a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1-Amino-1-(2-anthryl)propan-2-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-anthraldehyde and ®-1-amino-2-propanol.
Reaction Conditions: The key step involves the condensation of 2-anthraldehyde with ®-1-amino-2-propanol under acidic or basic conditions to form the desired product.
Purification: The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation reaction.
Optimization: Optimizing reaction conditions such as temperature, pressure, and solvent to maximize yield and purity.
Automation: Implementing automated systems for continuous production and monitoring.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-1-Amino-1-(2-anthryl)propan-2-OL can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The anthryl group can be reduced to form dihydroanthracene derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents such as tosyl chloride.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride.
Substitution: Reagents like tosyl chloride or thionyl chloride.
Major Products
Oxidation Products: Imines, nitriles.
Reduction Products: Dihydroanthracene derivatives.
Substitution Products: Tosylates, chlorides.
Scientific Research Applications
(1R,2R)-1-Amino-1-(2-anthryl)propan-2-OL has various applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the anthryl group.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism by which (1R,2R)-1-Amino-1-(2-anthryl)propan-2-OL exerts its effects involves:
Molecular Targets: Interacting with specific enzymes or receptors in biological systems.
Pathways: Modulating biochemical pathways related to its functional groups, such as amino and hydroxyl groups.
Comparison with Similar Compounds
Similar Compounds
(1S,2S)-1-Amino-1-(2-anthryl)propan-2-OL: The enantiomer of the compound with similar properties but different stereochemistry.
1-Amino-2-anthrylpropan-2-OL: Lacks the chiral center, leading to different reactivity and applications.
1-Amino-1-(2-naphthyl)propan-2-OL: Similar structure but with a naphthyl group instead of an anthryl group.
Uniqueness
(1R,2R)-1-Amino-1-(2-anthryl)propan-2-OL is unique due to its chiral nature and the presence of the anthryl group, which imparts specific optical and electronic properties.
Properties
Molecular Formula |
C17H17NO |
---|---|
Molecular Weight |
251.32 g/mol |
IUPAC Name |
(1R,2R)-1-amino-1-anthracen-2-ylpropan-2-ol |
InChI |
InChI=1S/C17H17NO/c1-11(19)17(18)15-7-6-14-8-12-4-2-3-5-13(12)9-16(14)10-15/h2-11,17,19H,18H2,1H3/t11-,17+/m1/s1 |
InChI Key |
IEUXOJZOMJGBBC-DIFFPNOSSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C1=CC2=CC3=CC=CC=C3C=C2C=C1)N)O |
Canonical SMILES |
CC(C(C1=CC2=CC3=CC=CC=C3C=C2C=C1)N)O |
Origin of Product |
United States |
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